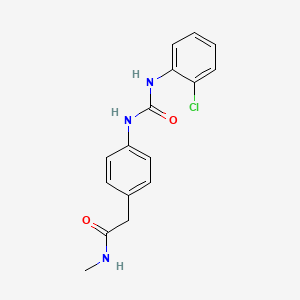
2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide, also known as CU-CPT22, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related chlorophenyl and phenyl acetamide compounds provide foundational knowledge for understanding chemical properties and potential reactivities. For example, the preparation of tetrahydroisoquinoline-3-ones via cyclization of phenyl acetamides using Eaton's reagent demonstrates a method for generating complex structures from simpler acetamide precursors, which could be relevant for exploring reactions involving similar compounds (Yang et al., 2014).
Antimicrobial Activities
- The synthesis and QSAR studies of compounds with the chlorophenyl acetamide moiety have shown moderate to good activity against both gram-positive and gram-negative bacteria, suggesting potential antimicrobial applications. These findings may provide a starting point for considering the antimicrobial potential of related compounds (Desai et al., 2008).
Antiviral and Antiapoptotic Effects
- A novel anilidoquinoline derivative containing chlorophenyl showed significant antiviral and antiapoptotic effects in vitro, as well as decreased viral load and increased survival in mice infected with Japanese encephalitis virus. This indicates the therapeutic potential of chlorophenyl-containing compounds in antiviral research (Ghosh et al., 2008).
Insecticidal Efficacy
- N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were found to have significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Research in this area may explore similar acetamide derivatives for potential applications in pest control (Rashid et al., 2021).
properties
IUPAC Name |
2-[4-[(2-chlorophenyl)carbamoylamino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-18-15(21)10-11-6-8-12(9-7-11)19-16(22)20-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCHYMLNNUVHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

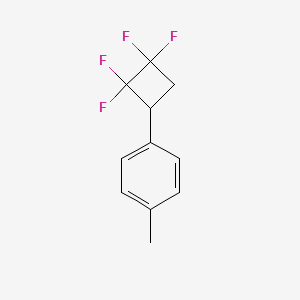
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635179.png)
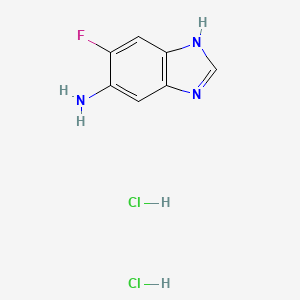
![N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzamide](/img/structure/B2635182.png)
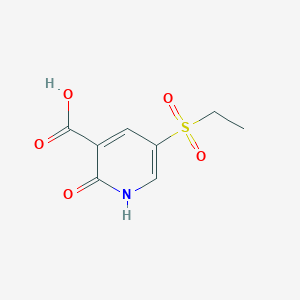
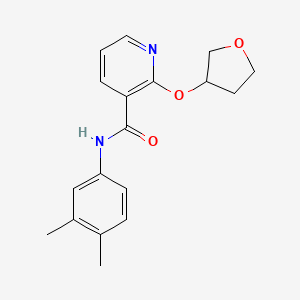
![7-Benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2635186.png)
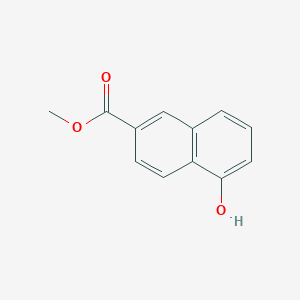
![[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/no-structure.png)
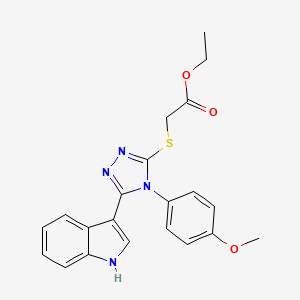
![1'-(cyclohexylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2635193.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2635194.png)
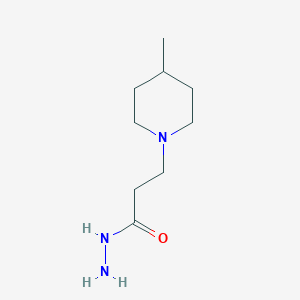
![N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2635199.png)